2-Heptene, 6-bromo-2-methyl-
CAS No.: 4434-77-9
Cat. No.: VC18944397
Molecular Formula: C8H15Br
Molecular Weight: 191.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4434-77-9 |
|---|---|
| Molecular Formula | C8H15Br |
| Molecular Weight | 191.11 g/mol |
| IUPAC Name | 6-bromo-2-methylhept-2-ene |
| Standard InChI | InChI=1S/C8H15Br/c1-7(2)5-4-6-8(3)9/h5,8H,4,6H2,1-3H3 |
| Standard InChI Key | JUMQRNMIZZTUOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC=C(C)C)Br |
Introduction
Nomenclature and Structural Features
Systematic and Common Names
The compound is systematically named 6-bromo-2-methylhept-2-ene under IUPAC guidelines, reflecting the bromine substituent at position 6 and the methyl group at position 2 of a seven-carbon chain with a double bond between carbons 2 and 3 . Alternative designations include 2-Heptene, 6-bromo-2-methyl- and 6-bromo-2-methyl-2-heptene, which are frequently used in chemical databases and commercial catalogs .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 4434-77-9 | |
| Molecular Formula | C₈H₁₅Br | |
| Molecular Weight | 191.11 g/mol | |
| Exact Mass | 190.03600 Da | |
| LogP (Octanol-Water) | 3.516–3.721 | |
| SMILES | CC(CCC=C(C)C)Br |
Synthesis and Manufacturing
Bromination of 2-Methylhept-2-ene
The primary synthetic route involves the bromination of 2-methylhept-2-ene using molecular bromine (Br₂) in a nonpolar solvent such as carbon tetrachloride (CCl₄). This electrophilic addition proceeds via a cyclic bromonium ion intermediate, with anti-addition leading to the trans-dibromide. Subsequent dehydrohalogenation using a strong base (e.g., potassium tert-butoxide) eliminates one equivalent of HBr, yielding the target alkene.
Alternative Methods
Singh et al. (2002) reported a 71% yield of 6-bromo-2-methylhept-2-ene via a radical bromination approach using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as an initiator . This method minimizes over-bromination and enhances regioselectivity, particularly for allylic bromination .
Table 2: Comparative Synthesis Protocols
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Electrophilic Addition | Br₂, CCl₄, 0–5°C | ~65 | |
| Radical Bromination | NBS, AIBN, CCl₄, Δ | 71 |
Chemical Properties and Reactivity
Electrophilic Reactivity
The bromine atom’s electronegativity polarizes the C-Br bond, rendering the adjacent carbon susceptible to nucleophilic attack. In Suzuki-Miyaura cross-coupling reactions, palladium catalysts facilitate the substitution of bromine with aryl or vinyl boronic acids, enabling carbon-carbon bond formation. For example, coupling with phenylboronic acid produces 2-methyl-2-heptenylbenzene, a precursor in fragrance chemistry.
Elimination and Rearrangement
Under basic conditions (e.g., NaNH₂), 6-bromo-2-methylhept-2-ene undergoes dehydrohalogenation to form conjugated dienes, which are pivotal in Diels-Alder reactions. Thermal treatment at 150–200°C induces -sigmatropic rearrangements, generating branched alkenes with applications in polymer science.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s bifunctional reactivity (alkene and bromide) makes it a linchpin in synthesizing β-lactam antibiotics. Colombo et al. (1982) utilized it to construct the cephalosporin core via stereoselective alkylation of a thiazolidine precursor .
Materials Chemistry
In coordination polymers, the bromine atom acts as a ligand for transition metals such as palladium and platinum. These polymers exhibit tunable luminescence properties for use in organic light-emitting diodes (OLEDs).
Future Perspectives
Advances in catalytic asymmetric bromination could enable enantioselective synthesis of chiral derivatives, expanding utility in agrochemicals. Additionally, computational studies on its reaction pathways may uncover novel mechanistic insights, streamlining industrial applications.
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